molecular formula C14H15Cl2N3O3 B5554026 3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide

3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide

Cat. No. B5554026
M. Wt: 344.2 g/mol
InChI Key: HELILNLLYGEKJE-UHFFFAOYSA-N
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Description

Oxadiazoles and their derivatives are notable for their wide range of applications in medicinal chemistry and material science due to their intriguing chemical and physical properties. Compounds incorporating the oxadiazole moiety are often synthesized for their potential biological activities and for their roles as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of oxadiazole derivatives involves several strategies, including oxidative cyclization and condensation reactions. For example, the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles was achieved through a one-pot sequential N-acylation/dehydrative cyclization, demonstrating the versatility of oxadiazole synthesis methods (Wet-osot, Pattarawarapan, & Phakhodee, 2017).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, studies on related compounds have utilized X-ray diffraction to determine the spatial structure, demonstrating the importance of structural analysis in understanding the properties of these compounds (Karabulut et al., 2014).

Scientific Research Applications

Oxadiazole Derivatives in Drug Design and Synthesis

Facile Synthesis and Biological Applications

Research indicates that oxadiazole derivatives, such as those synthesized from cholest-5-en-3β-O-acetyl hydrazide, demonstrate varied biological activities. These activities include potential antimicrobial properties, highlighting the oxadiazole ring as a significant component in the design of new therapeutic agents (Shamsuzzaman, Alam, & Siddiqui, 2012).

Antimicrobial Properties of Oxadiazole Derivatives

Several studies have focused on the synthesis of 1,3,4-oxadiazole derivatives containing various substituents, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of oxadiazole compounds in developing new antimicrobial agents (Kumar, Mohana, Mallesha, & Harish, 2013).

Optical Properties and Material Science Applications

Structural Analysis and Optical Properties

The synthesis and characterization of oxadiazole derivatives have been reported, where the impact of substituents on absorption and fluorescence properties was examined. Such studies are crucial for understanding the photophysical properties of these compounds, potentially leading to applications in material science and optoelectronics (Jiang, Liu, Lv, & Zhao, 2012).

Chemical Reactivity and Transformation Studies

Reactivity and Transformation

Research into the thermolysis of oxadiazolines to form carbenes and subsequent reactions offers insights into the chemical reactivity of oxadiazole-containing compounds. Such studies are fundamental to synthetic chemistry, providing pathways for generating new molecules with potential applications in various fields (Er, Pole, & Warkentin, 1996).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system with which it interacts. Unfortunately, the mechanism of action for “3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide” is not available in the current resources .

properties

IUPAC Name

3,5-dichloro-N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3/c1-8-10(15)5-9(6-11(8)16)14(20)17-4-3-13-18-12(7-21-2)19-22-13/h5-6H,3-4,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELILNLLYGEKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)NCCC2=NC(=NO2)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-methylbenzamide

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